molecular formula C20H18Cl2N2O3 B10879374 N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide

N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide

Cat. No.: B10879374
M. Wt: 405.3 g/mol
InChI Key: QBJMBRSMZFCIJJ-UHFFFAOYSA-N
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Description

N~1~-(2,4-DICHLOROPHENYL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dichlorophenyl group, an isoindole moiety, and a methylpentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-DICHLOROPHENYL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoindole Moiety: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.

    Attachment of the Dichlorophenyl Group: This step may involve a nucleophilic substitution reaction where a dichlorophenyl halide reacts with the isoindole derivative.

    Formation of the Amide Bond: The final step could involve the reaction of the intermediate with a suitable amine to form the amide bond under conditions such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,4-DICHLOROPHENYL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H~2~SO~4~) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N1-(2,4-DICHLOROPHENYL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(2,4-DICHLOROPHENYL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-ETHYLPENTANAMIDE
  • N~1~-(2,4-DICHLOROPHENYL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-PROPYLPENTANAMIDE

Uniqueness

The uniqueness of N1-(2,4-DICHLOROPHENYL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDE lies in its specific structural features, such as the combination of the dichlorophenyl group and the isoindole moiety, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H18Cl2N2O3

Molecular Weight

405.3 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide

InChI

InChI=1S/C20H18Cl2N2O3/c1-11(2)9-17(18(25)23-16-8-7-12(21)10-15(16)22)24-19(26)13-5-3-4-6-14(13)20(24)27/h3-8,10-11,17H,9H2,1-2H3,(H,23,25)

InChI Key

QBJMBRSMZFCIJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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